N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylacetamide
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Overview
Description
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylacetamide is an organic compound with the molecular formula C16H18N2O. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a methoxy-substituted phenylacetamide moiety through a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylacetamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methoxy-2-phenylacetamide. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Common reagents used in this synthesis include acetic anhydride and pyridine, which act as catalysts to promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. The compound may also interfere with cellular pathways by modulating enzyme activities and receptor functions.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-phenylquinoxaline
- N’-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-(2-thienyl)acetohydrazide
Uniqueness
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its methoxy and phenylacetamide moieties contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-methoxy-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-21(2)16-11-9-14(10-12-16)13-19-20-18(22)17(23-3)15-7-5-4-6-8-15/h4-13,17H,1-3H3,(H,20,22)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJHAQCBBLTMER-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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